molecular formula C3H4N4O2 B1208844 1H-Tetrazole-5-acetic acid CAS No. 21743-75-9

1H-Tetrazole-5-acetic acid

Cat. No.: B1208844
CAS No.: 21743-75-9
M. Wt: 128.09 g/mol
InChI Key: JUNAPQMUUHSYOV-UHFFFAOYSA-N
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Description

1H-Tetrazole-5-acetic acid H2tza) can be prepared from ethyl 2-(1H-tetrazol-5-yl)acetate.

Scientific Research Applications

Synthesis and Metabolic Profiling Studies

1H-Tetrazole-5-acetic acid has been used as an intermediate in the synthesis of biologically active molecules. Its derivative, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, was prepared for metabolic profiling studies in drug discovery phases (Maxwell & Tran, 2017).

Novel Synthesis Process

A novel process for preparing 1H-tetrazole acetic acid was reported, involving the synthesis of 5-amino tetrazole from hydrazine hydrate and cyanamide, followed by a series of reactions leading to 1H-tetrazole acetic acid (Tao, 2013).

Organocatalysis in Synthesis

1H-Tetrazole 5-acetic acid has been explored as an organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives. This method is convenient, and the catalyst can be reused. The synthesized compounds exhibit yellowish-white fluorescence under UV light, showing potential in photophysical studies (Mondal, Khan, & Mitra, 2019).

Preparation of Energetic High-Nitrogen Compounds

This compound has been used in the preparation of energetic high-nitrogen compounds like 5-(trinitromethyl)-2H-tetrazole and -tetrazolates. These compounds exhibit explosive properties upon impact or heating, indicating their potential in energetic material research (Haiges & Christe, 2013).

Ligand in Copper-Catalyzed Reactions

Tetrazole-1-acetic acid has been found to serve as a superior ligand in copper-catalyzed N-arylation of imidazoles with aryl iodides, showing the compound's utility in facilitating specific chemical reactions under mild conditions (Wu et al., 2013).

Coordination Compounds and Catalytic Properties

1H-Tetrazolate-5-acetic acid has been used to form coordination compounds with Nd(III) and Dy(III). These compounds show specific and good catalytic behavior for the polymerization of styrene (Li et al., 2012).

Mechanism of Action

Target of Action

1H-Tetrazole-5-acetic acid, also known as H2tza, is a synthetic compound that has been used in the preparation of various substances . It has been used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes . The primary targets of this compound are therefore these metal ions, which play crucial roles in various biological processes.

Mode of Action

It is known that the compound interacts with its targets (copper (ii) and nickel (ii) ions) to form complexes . These complexes may then interact with other molecules or structures within the cell, leading to various changes in cellular function.

Biochemical Pathways

It is known that tetrazolic acids, such as this compound, can form β-glucuronides . This is a metabolic fate that often befalls aliphatic carboxylic acids, suggesting that this compound may affect similar biochemical pathways.

Pharmacokinetics

Tetrazoles are generally known to be metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may have similar pharmacokinetic properties, including potential resistance to biological degradation.

Result of Action

It is known that the compound can be used in the preparation of various substances, including 5-(trinitromethyl)-2h-tetrazole, n-(furan-2yl methyl)-2-(1h-tetrazol-5-yl)acetamide, and tetrazolium based ionic liquid . These substances may have various effects on cells, depending on their specific properties and the context in which they are used.

Action Environment

It is known that the compound is stable over a wide ph range . This suggests that it may be resistant to changes in environmental conditions, such as variations in pH.

Safety and Hazards

1H-Tetrazole-5-acetic acid is classified as an irritant and may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

Future Directions

Tetrazoles, including 1H-Tetrazole-5-acetic acid, play a crucial role in pharmaceutical and medicinal applications . They are being explored for their potential use in the synthesis of novel drugs and biologically active substances . The synthesis of tetrazole scaffolds has been a significant area of interest in chemical and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

1H-Tetrazole-5-acetic acid plays a crucial role in biochemical reactions, particularly as a bifunctional ligand in the synthesis of novel metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, hydrogen bonds, and van der Waals interactions. For instance, it can form complexes with copper (II) and nickel (II) ions, which can influence the activity of metalloenzymes and other metal-dependent proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metalloproteins, leading to changes in cellular functions such as oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules, either through coordination with metal ions or through hydrogen bonding with amino acid residues in proteins. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression. For instance, its interaction with copper (II) ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to air or light. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity, while at high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux and metabolite levels, particularly in pathways involving metal ions and oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. For example, its binding to metal ions can facilitate its transport across cell membranes and its distribution within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNAPQMUUHSYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176139
Record name 1H-Tetrazol-5-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-75-9
Record name Tetrazole-5-acetic acid
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Record name 1H-Tetrazol-5-acetic acid
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Record name 21743-75-9
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Record name 1H-Tetrazol-5-acetic acid
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Record name 1H-tetrazol-5-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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